N-(2-chlorobenzyl)-N-phenylamine
Description
Contextualizing N-Benzylphenylamines: A Class of Organic Compounds
N-benzylphenylamines are a class of organic compounds characterized by a phenyl group and a benzyl (B1604629) group attached to a nitrogen atom. The core structure, N-benzyl-N-phenylamine, has the chemical formula C₁₃H₁₃N. chemsynthesis.com These compounds are a subset of secondary amines and are noted for their role in various chemical syntheses and as intermediates in the production of more complex molecules.
The benzyl group, a phenyl group attached to a methylene (B1212753) (-CH₂) group, is a key feature of these compounds. curlyarrows.com The presence of the benzylic position, the carbon atom adjacent to the aromatic ring, imparts increased reactivity to the molecule. wikipedia.org This reactivity is attributed to the ability of the benzene (B151609) ring to stabilize reactive intermediates, such as radicals, carbocations, and carbanions, through resonance. curlyarrows.com
N-phenylamine derivatives, on the other hand, are compounds containing an aniline (B41778) (phenylamine) core. nih.govchemguide.co.uk These derivatives are investigated for a variety of applications, including their potential as inhibitors of protein aggregation in neurodegenerative diseases. nih.gov
Significance of Halogenated Benzyl and Phenyl Moieties in Chemical Research
The introduction of halogen atoms, such as chlorine, onto the benzyl or phenyl rings of organic molecules can significantly influence their physical, chemical, and biological properties. Halogenation is a common strategy in medicinal chemistry and materials science to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Halogenated benzyl groups, particularly benzyl halides, are important reagents in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon bonds. wisdomlib.org The position of the halogen on the aromatic ring can affect the compound's reactivity and biological activity. nih.gov For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the position of halogen substituents on the phenyl ring influences their antimicrobial efficacy. nih.gov
In the context of N-(2-chlorobenzyl)-N-phenylamine, the presence of a chlorine atom at the ortho-position (position 2) of the benzyl ring is a defining structural feature that can impact its chemical behavior and potential applications.
Current Research Landscape and Academic Focus on this compound
Current research involving this compound and its derivatives often falls within the broader exploration of N-benzyl-2-phenylethylamine (NBPEA) derivatives. nih.govbiorxiv.orgmaastrichtuniversity.nlbiorxiv.org These studies investigate the effects of various substitutions on the N-benzyl and phenethylamine (B48288) moieties on the neuroactive properties of the compounds. nih.govbiorxiv.orgmaastrichtuniversity.nlbiorxiv.org
For example, research on novel NBPEA derivatives has explored the impact of substitutions at the ortho position of the N-benzyl ring, including chloro, fluoro, and bromo groups. biorxiv.orgmaastrichtuniversity.nlbiorxiv.org One study on the neurochemical effects of NBPEA derivatives in zebrafish identified N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine (34H-NBCl) as a behaviorally inert compound with notable neurochemical activity. researchgate.net
The synthesis of related structures, such as N-(2-chlorobenzyl)prop-2-en-1-amine, has also been reported, highlighting the chemical versatility of the chlorobenzyl amine scaffold. chemicalbook.com Furthermore, research into imidazopyridine derivatives has utilized an N-benzyl group with a 2-chloro substituent as part of a larger molecular framework to create fluorescent probes for biological imaging. nih.gov
While direct and extensive research focusing solely on this compound is not abundant in the provided search results, the existing literature on related compounds underscores the scientific interest in the effects of the 2-chlorobenzyl moiety on the properties of larger, more complex molecules.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| Melting Point | 40 °C |
| Boiling Point | 337.6±17.0 °C (Predicted) |
| Density | 1.199±0.06 g/cm³ (Predicted) |
| pKa | 3.52±0.50 (Predicted) |
| Data from ChemicalBook chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKUGGDNDCPQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations of N 2 Chlorobenzyl N Phenylamine and Analogues
Direct Synthetic Routes to N-(2-chlorobenzyl)-N-phenylamine
The most direct approaches to synthesizing this compound involve the formation of the pivotal benzyl-nitrogen bond. The two principal methods employed are the nucleophilic substitution involving a benzyl (B1604629) halide and the reductive amination of a benzaldehyde.
A primary and well-established method for the synthesis of this compound is the direct N-alkylation of phenylamine (aniline) with a 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the aniline (B41778) acts as the nucleophile, attacking the benzylic carbon of the 2-chlorobenzyl halide and displacing the halide leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) to facilitate the reaction.
A significant challenge in this synthesis is controlling the degree of alkylation. The primary amine product, this compound, can act as a nucleophile itself and react with another molecule of the 2-chlorobenzyl halide, leading to the formation of a tertiary amine as an undesired byproduct. To minimize this, reaction conditions such as temperature, stoichiometry of reactants, and reaction time must be carefully controlled. Using a slight excess of the phenylamine can also favor the formation of the desired secondary amine.
Reductive amination offers an alternative and often more controlled route to this compound. researchgate.net This powerful transformation is a cornerstone of amine synthesis due to its versatility and high efficiency. pearson.com The process involves two main steps that are typically performed in a one-pot procedure:
Imine Formation: The reaction begins with the condensation of 2-chlorobenzaldehyde (B119727) and phenylamine to form an N-benzylidene-2-chloroaniline, which is a type of imine or Schiff base. This step is often catalyzed by a weak acid and involves the elimination of a water molecule.
Reduction: The intermediate imine is not isolated but is reduced in situ to the target secondary amine.
A variety of reducing agents can be employed for the reduction step. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), is highly effective. google.com Alternatively, hydride reagents are widely used. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are stable in weakly acidic conditions and selectively reduce the protonated imine over the starting aldehyde. pearson.com This selectivity prevents the side reaction of the aldehyde being reduced to 2-chlorobenzyl alcohol. Reductive amination has been successfully applied to a wide range of aldehydes and ketones, including halogenated substrates. koreascience.krresearchgate.net
Table 1: Comparison of Direct Synthetic Routes
| Feature | Amination of 2-Chlorobenzyl Halide | Reductive Amination of 2-Chlorobenzaldehyde |
| Starting Materials | Phenylamine, 2-Chlorobenzyl halide | Phenylamine, 2-Chlorobenzaldehyde |
| Key Intermediate | None (direct substitution) | Imine (Schiff Base) |
| Common Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., H₂/Pd-C, NaBH₄, NaBH₃CN) pearson.comgoogle.com |
| Primary Challenge | Over-alkylation (tertiary amine formation) | Potential reduction of the aldehyde starting material |
| Control | Controlled by stoichiometry and conditions | High, especially with selective reducing agents |
Preparation of Key Intermediates and Precursors
The availability and purity of the starting materials are critical for the successful synthesis of this compound.
The two primary precursors are 2-chlorobenzyl chloride and 2-chlorobenzaldehyde, both of which are typically synthesized from 2-chlorotoluene.
2-Chlorobenzyl Chloride: This halide is commonly prepared via the free-radical chlorination of 2-chlorotoluene. The reaction is initiated by UV light or a radical initiator like benzoyl peroxide. prepchem.com Gaseous chlorine or sulfuryl chloride (SO₂Cl₂) can be used as the chlorinating agent. prepchem.com The reaction must be carefully monitored to prevent over-chlorination, which would lead to the formation of 2-chlorobenzal dichloride and 2-chlorobenzotrichloride. The final product is typically purified by vacuum distillation. prepchem.com
2-Chlorobenzaldehyde: There are several industrial and laboratory methods for the synthesis of 2-chlorobenzaldehyde. One common route involves the controlled oxidation of 2-chlorotoluene. Another significant method is the hydrolysis of 2-chlorobenzal dichloride, which is an intermediate in the chlorination of 2-chlorotoluene. google.com A process involving the reaction of 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride can yield 2-chlorobenzoyl chloride, which can then be reduced back to the aldehyde if needed. google.com Furthermore, 2-chlorobenzyl alcohol can be synthesized via the hydrogenation of related ester compounds and subsequently oxidized to 2-chlorobenzaldehyde. chemicalbook.com
Phenylamine (aniline) is a large-scale industrial chemical. The most common method for its production is the catalytic hydrogenation of nitrobenzene. This process typically involves a vapor-phase reaction over a copper or nickel catalyst.
For laboratory-scale synthesis or the preparation of substituted phenylamines, a variety of methods are available. The reduction of substituted nitroarenes remains a versatile and widely used approach. Other methods include the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides. The synthesis of substituted phenethylamines and related compounds often relies on these foundational methods to generate the necessary amine precursors. acs.orgacs.org The development of functionalized derivatives often begins with the synthesis of 2-chloro-N-substituted-acetamides, which are prepared by reacting anilines with chloroacetyl chloride. nih.gov
Advanced Synthetic Techniques for N-Benzylphenylamine Derivatives
Beyond classical methods, modern organic synthesis offers advanced techniques for constructing C-N bonds, enabling the efficient preparation of complex N-benzylphenylamine analogues.
One powerful strategy is transition-metal-catalyzed cross-coupling. While Buchwald-Hartwig amination is renowned for forming aryl-amine bonds (linking an aryl halide with an amine), its principles have expanded the toolkit for complex amine synthesis.
More directly applicable to benzylamine (B48309) structures are multicomponent reactions. For instance, a copper-catalyzed three-component carboamination of styrenes has been developed. nih.gov This reaction combines a styrene (B11656) derivative, an amine, and a carbon source in a single step to forge the benzylamine framework. Such methods are highly convergent and atom-economical, allowing for the rapid generation of diverse libraries of benzylamine derivatives from simple starting materials. nih.gov These advanced approaches are particularly valuable for creating analogues with specific electronic and steric properties for applications in medicinal chemistry and materials science. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of carbon-nitrogen bonds. The synthesis of N-arylbenzylamines, such as this compound, can be efficiently conducted using this technology. The reaction typically involves the N-alkylation of aniline with 2-chlorobenzyl chloride.
Microwave irradiation facilitates rapid heating of the reactants and solvent, leading to significantly reduced reaction times compared to conventional heating methods. A typical procedure might involve heating a mixture of aniline, 2-chlorobenzyl chloride, and a base in a suitable solvent within a microwave reactor. The choice of base and solvent is crucial for optimizing the reaction conditions. For instance, a greener approach involves using water as a solvent and a mild base, which can lead to high yields of the mono-alkylated product. In some cases, the reaction can be performed under solvent-free conditions, further enhancing its environmental friendliness.
Below is a representative table of reaction conditions for the microwave-assisted synthesis of N-arylbenzylamines, which can be adapted for the synthesis of this compound.
| Entry | Aryl Amine | Benzyl Halide | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | Aniline | Benzyl chloride | K2CO3 | DMF | 150 | 10 | >90 |
| 2 | Aniline | 4-Chlorobenzyl chloride | None | Water | 200 | 15 | 85 |
| 3 | Toluidine | Benzyl bromide | None | None | 300 | 5 | 92 |
Table 1: Representative Conditions for Microwave-Assisted N-Alkylation of Anilines. This table is interactive. Users can sort the data by clicking on the column headers.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another energy-efficient method that can be applied to the preparation of this compound. Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates.
The ultrasound-assisted N-alkylation of aniline with 2-chlorobenzyl chloride can be performed under mild, often solvent-free, conditions. A typical experimental setup involves the sonication of a mixture of the reactants, a base (such as sodium carbonate), and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) at room temperature. This method is noted for its simplicity, short reaction times, and generally high yields. The use of ultrasound can also be combined with other techniques, such as in situ generation of reactants, to develop facile and environmentally friendly protocols.
The following table summarizes typical conditions for the ultrasound-assisted synthesis of related N-alkylated amines.
| Entry | Amine | Halide | Catalyst/Base | Power (W) | Time (min) | Yield (%) |
| 1 | Aniline | α-Bromoacetophenone | PEG 400 / Na2CO3 | 350 | 30-45 | 73-83 nih.gov |
| 2 | Benzylamine | Benzyl chloride | Montmorillonite K-10 / NaBH4 | - | 30 | 87 |
| 3 | Aniline | Benzyl bromide | K2CO3 | - | 15-20 | >90 |
Table 2: Representative Conditions for Ultrasound-Assisted Synthesis of Amines. This table is interactive. Users can sort the data by clicking on the column headers.
Catalytic Approaches (e.g., Palladium-Catalyzed Aminations for related structures)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a highly versatile and widely used method for the formation of C-N bonds. This approach is applicable to the synthesis of this compound by coupling aniline with 2-chlorobenzyl chloride or a related electrophile.
These reactions typically employ a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical to the success of the reaction and can influence catalyst activity, substrate scope, and reaction conditions. A variety of bases, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), are used to facilitate the catalytic cycle. While traditionally requiring anhydrous conditions and inert atmospheres, recent advancements have led to the development of air- and moisture-stable catalysts and protocols that can be performed under milder conditions. The reaction of benzylamine with 4-chlorotoluene (B122035) has been shown to yield the desired product in good yield when 5 mol % of a palladium catalyst is employed. nih.gov
The table below provides an overview of typical conditions for the palladium-catalyzed amination of aryl halides with amines.
| Entry | Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)2 / (o-biphenyl)P(t-Bu)2 | NaOtBu | RT | 95 nih.gov |
| 2 | Chlorobenzene | Aniline | [Pd(allyl)Cl]2 / SIPr·HCl | KOtBu | 65 | Good |
| 3 | 4-Chlorotoluene | Benzylamine | Pd(OAc)2 / (o-biphenyl)P(t-Bu)2 | NaOtBu | 80 | Good nih.gov |
Table 3: Representative Conditions for Palladium-Catalyzed Amination. This table is interactive. Users can sort the data by clicking on the column headers.
Evaluation of Synthetic Efficiency and Yield Optimization
The efficiency of the synthesis of this compound is dependent on several factors, including the chosen methodology, reaction conditions, and the nature of the starting materials.
Microwave-assisted synthesis offers the primary advantages of speed and often high yields. Optimization of this method typically involves screening different solvents, bases, and microwave parameters (power, temperature, and time). The use of water as a solvent represents a significant "green" advantage.
Ultrasound-assisted synthesis provides a mild and efficient alternative, often under solvent-free conditions, which simplifies workup and reduces waste. Yield optimization focuses on the choice of base, the potential use of a phase-transfer catalyst, and the ultrasonic irradiation parameters.
Palladium-catalyzed amination offers the broadest substrate scope and functional group tolerance. The key to optimizing these reactions lies in the selection of the appropriate palladium precursor and, most importantly, the phosphine ligand. The steric and electronic properties of the ligand have a profound impact on the catalytic activity and the ability to couple challenging substrates. The reaction temperature and the choice of base are also critical parameters to be fine-tuned for maximizing the yield and minimizing side products. For instance, in the reaction of primary amines with aryl chlorides, the ratio of monoarylated to diarylated product can be influenced by the specific amine used. nih.gov
A comparative evaluation suggests that for rapid and high-throughput synthesis, microwave-assisted methods are highly effective. For environmentally benign and mild conditions, ultrasound-assisted synthesis is a strong contender. For complex substrates or when high functional group tolerance is required, palladium-catalyzed amination remains the method of choice, despite the higher cost of the catalyst. Ultimately, the optimal synthetic strategy will depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact.
Advanced Spectroscopic and Structural Characterization of N 2 Chlorobenzyl N Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of N-(2-chlorobenzyl)-N-phenylamine by providing information on the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on both the phenyl and 2-chlorobenzyl rings, the methylene (B1212753) bridge protons, and the amine proton. The phenyl group attached to the nitrogen atom typically shows signals in the upfield aromatic region due to the electron-donating effect of the amine group. Protons ortho and para to the nitrogen are expected to be shielded, while the meta protons are less affected. rsc.org The protons on the 2-chlorobenzyl ring are influenced by the electron-withdrawing chlorine atom and the benzyl (B1604629) system. chemicalbook.com The methylene protons appear as a singlet, and the amine proton signal is often broad.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H (H-3' of 2-chlorobenzyl) |
| ~7.25 | m | 3H | Ar-H (H-4', H-5', H-6' of 2-chlorobenzyl) |
| ~7.18 | t | 2H | Ar-H (meta-H of phenyl) |
| ~6.75 | t | 1H | Ar-H (para-H of phenyl) |
| ~6.65 | d | 2H | Ar-H (ortho-H of phenyl) |
| ~4.35 | s | 2H | -CH₂- (benzyl methylene) |
| ~4.10 | br s | 1H | -NH- (amine) |
| Note: Predicted values are based on analogous structures like N-benzylaniline and 2-chlorobenzylamine. rsc.orgchemicalbook.com The exact chemical shift of the NH proton can vary with solvent and concentration. |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The spectrum would show thirteen distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and aromatic ring currents. The carbon attached to the nitrogen (ipso-carbon) on the phenyl ring is typically found around 148 ppm, while the carbon bearing the chlorine atom is also significantly deshielded. rsc.orgrsc.org The methylene carbon signal provides a key marker for the benzyl group. chemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-ipso (Phenyl, C-N) |
| ~136.5 | C-ipso (2-chlorobenzyl, C-CH₂) |
| ~134.0 | C-Cl (2-chlorobenzyl) |
| ~129.5 | C-meta (Phenyl) |
| ~129.0 | Ar-C (2-chlorobenzyl) |
| ~128.5 | Ar-C (2-chlorobenzyl) |
| ~127.5 | Ar-C (2-chlorobenzyl) |
| ~127.0 | Ar-C (2-chlorobenzyl) |
| ~117.5 | C-para (Phenyl) |
| ~113.0 | C-ortho (Phenyl) |
| ~48.5 | -CH₂- (benzyl methylene) |
| Note: Predicted values are based on data from similar compounds. rsc.orgrsc.orgchemicalbook.com Assignments for the 2-chlorobenzyl aromatic carbons are approximate without 2D NMR data. |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Conformational Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals and for probing the molecule's conformation.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming the assignments of the methylene group and each aromatic C-H pair.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons separated by two or three bonds. Key HMBC correlations would include the signal from the methylene protons to the ipso-carbons of both the phenyl ring and the 2-chlorobenzyl ring, unequivocally establishing the N-benzyl connectivity. Correlations from the NH proton to the methylene carbon and adjacent aromatic carbons would further confirm the structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of atoms, which is critical for conformational analysis. NOE correlations between the methylene (-CH₂-) protons and the ortho-protons of both the phenyl and 2-chlorobenzyl rings would indicate the preferred rotational conformation of the aromatic rings relative to the central C-N bond.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum displays characteristic absorption bands that confirm the presence of N-H, C-H, C-N, C=C, and C-Cl bonds. rsc.org The N-H stretching vibration of the secondary amine appears as a distinct band, while aromatic and aliphatic C-H stretches occur at higher wavenumbers. rsc.orgnih.gov The presence of the chloro-substituent is confirmed by a strong absorption in the fingerprint region. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400 | N-H Stretch (secondary amine) | Medium |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |
| 1600, 1505 | Aromatic C=C Stretch | Strong-Medium |
| ~1320 | C-N Stretch | Medium |
| ~750 | C-Cl Stretch | Strong |
| 740, 690 | C-H Bending (Ortho-disubstituted & Monosubstituted) | Strong |
| Note: Values are typical for the assigned functional groups and are based on data from analogous compounds. rsc.orgnih.govnih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of this compound from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₁₃H₁₂ClN) is 217 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺·) at m/z 217, along with a characteristic M+2 peak at m/z 219 with an intensity approximately one-third of the M⁺· peak, confirming the presence of a single chlorine atom. chemguide.co.uk
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The most prominent fragmentation pathway for N-benzylamines is the cleavage of the C-N bond to form a stable tropylium (B1234903) or substituted tropylium ion. miamioh.edu
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure/Fragment Lost | Significance |
| 217/219 | [C₁₃H₁₂ClN]⁺· (Molecular Ion) | Confirms molecular weight and presence of one chlorine atom. |
| 125/127 | [C₇H₆Cl]⁺ (2-chlorotropylium ion) | Likely the base peak due to the high stability of the tropylium cation. Results from cleavage of the C-N bond. |
| 182 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 92 | [C₆H₅NH]⁺ (Anilinium radical cation) | Loss of the 2-chlorobenzyl radical. |
| Note: Fragmentation predictions are based on established principles for amines and benzyl compounds. chemguide.co.ukmiamioh.edu |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information. mdpi.com
The analysis would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would experimentally confirm the connectivity established by NMR and MS. Furthermore, XRD would reveal the molecule's solid-state conformation, including the rotational angles of the phenyl and 2-chlorobenzyl groups relative to each other. nih.govmdpi.com
Crucially, the crystal structure would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds involving the amine N-H group, as well as π-π stacking interactions between the aromatic rings. eurjchem.com This information is vital for understanding the supramolecular chemistry of the compound. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for unambiguous structural characterization in the solid phase. nih.govmdpi.com
Elemental Analysis (CHNS) for Stoichiometric Composition
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The technique of CHNS analysis, a combustion-based method, is commonly employed to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.
The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. If sulfur is present, it is converted to sulfur dioxide (SO₂). These combustion products are then passed through a series of detectors, typically using gas chromatography, which measure the amount of each gas, allowing for the calculation of the percentage of each element in the original sample.
For this compound, with the molecular formula C₁₃H₁₂ClN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which experimentally obtained results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound.
The following table outlines the theoretical elemental composition of this compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 71.72 |
| Hydrogen (H) | 5.56 |
| Nitrogen (N) | 6.43 |
| Chlorine (Cl) | 16.29 |
Note: The CHNS analysis method directly measures Carbon, Hydrogen, Nitrogen, and Sulfur. The percentage of other elements, such as Chlorine, is typically determined by other analytical methods or by difference.
Computational and Theoretical Investigations of N 2 Chlorobenzyl N Phenylamine
Quantum Chemical Calculations
No published studies detailing the DFT-based geometry optimization or electronic structure analysis for N-(2-chlorobenzyl)-N-phenylamine were found. Such a study would typically involve calculations using a specified functional (e.g., B3LYP) and basis set to determine optimized bond lengths, bond angles, and dihedral angles, as well as the total energy of the molecule.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound are not available in the searched literature. This analysis is crucial for predicting the molecule's chemical reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy its susceptibility to nucleophilic attack.
There are no available NBO analysis results for this compound. This type of analysis would provide insights into the charge distribution on individual atoms, hybridization of orbitals, and the nature of donor-acceptor (hyperconjugative) interactions within the molecule, which stabilize its structure.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis or potential energy surface map for this compound has not been reported in the available literature. This research would identify the most stable conformers of the molecule by mapping the energy changes associated with the rotation around its flexible single bonds.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization
No studies performing NCI analysis to characterize intramolecular non-covalent interactions, such as potential hydrogen bonds or van der Waals forces within this compound, were identified.
Molecular Docking and Dynamics Simulations
There is no published research detailing molecular docking or molecular dynamics simulations for this compound with any specific biological target. Such studies would be necessary to predict its binding affinity and interaction modes with proteins or other macromolecules.
Ligand-Target Interaction Profiling
Ligand-target interaction profiling is a computational strategy used to predict the potential biological targets of a compound. This is often achieved through molecular docking simulations, where the compound is virtually screened against a library of known protein structures. The N-benzyl-N-phenylamine scaffold, the core of the molecule , is a versatile structure found in compounds targeting a range of receptors and enzymes.
Studies on structurally related N-benzyl phenethylamines have revealed their potential to interact with serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov While this compound itself has not been the direct subject of these specific studies, the findings suggest that the broader class of N-benzyl derivatives can be accommodated within the binding sites of these G-protein coupled receptors. The interactions are typically characterized by a combination of hydrophobic interactions involving the aromatic rings and potential hydrogen bonding with key residues in the receptor's binding pocket.
Furthermore, research on N-substituted benzyl (B1604629)/phenyl acetamides has demonstrated their inhibitory activity against viral enzymes like HIV-1 reverse transcriptase. nih.gov Molecular docking studies of these compounds indicated that they can bind within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. nih.gov This suggests that the this compound scaffold could potentially be explored for its antiviral properties by examining its interaction profile with various viral polymerases and other enzymatic targets.
A hypothetical ligand-target interaction profile for this compound could be generated by docking it against a panel of receptors and enzymes known to bind similar N-benzyl structures. The resulting interaction patterns, which include hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, would provide a preliminary assessment of its potential biological activities.
| Potential Target Class | Example Target | Key Interacting Residues (Hypothetical) | Supporting Evidence from Related Compounds |
| G-Protein Coupled Receptors | Serotonin Receptor 5-HT2A | Asp, Ser, Phe, Trp | High affinity of N-benzyl phenethylamines for 5-HT2A/2C receptors nih.gov |
| Enzymes | HIV-1 Reverse Transcriptase | Lys, Tyr, Val, Pro | N-substituted benzyl/phenyl acetamides as effective anti-HIV-1 agents nih.gov |
| Kinases | Tyrosine Kinases | Leu, Val, Ala, Asp | Various N-phenyl derivatives show inhibitory activity against kinases |
Binding Affinity Prediction and Energetic Landscape
Once potential biological targets are identified, the next step in computational analysis is to predict the binding affinity of the ligand for its target. This is a quantitative measure, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which indicates the strength of the interaction. A lower value signifies a stronger binding affinity.
Molecular docking programs can estimate the free energy of binding (ΔG), which is related to the binding affinity. For instance, in a study of a related compound containing a 2-(4-chlorobenzyl) moiety, molecular docking against the 5-lipoxygenase (5-LOX) enzyme predicted a favorable estimated free energy of binding. researchgate.net This suggests that the presence of the chlorobenzyl group can contribute positively to the binding energetics.
The energetic landscape of the binding process provides a more detailed picture of the interaction. It includes not only the final binding energy but also the contributions of various energy components such as van der Waals forces, electrostatic interactions, and desolvation energy. For example, a molecular docking study on a benzimidazole (B57391) derivative with a 4-chlorobenzyl substituent provided a breakdown of the energetic contributions to binding. researchgate.net
Below is a hypothetical table illustrating the kind of data that can be generated from a binding affinity prediction study for this compound against a putative target.
| Parameter | Predicted Value | Interpretation |
| Estimated Free Energy of Binding (ΔG) | -8.5 kcal/mol | Strong predicted binding affinity |
| Estimated Inhibition Constant (Ki) | 150 nM | Potential for potent inhibition |
| van der Waals + H-bond + Desolvation Energy | -9.2 kcal/mol | Favorable non-covalent interactions |
| Electrostatic Energy | -1.5 kcal/mol | Contribution from polar interactions |
| Total Intermolecular Energy | -10.7 kcal/mol | Overall favorable interaction energy |
Note: The values in this table are hypothetical and for illustrative purposes only.
The energetic landscape can be further explored using more advanced computational techniques like molecular dynamics (MD) simulations. MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis for Related Derivatives
A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction tools have become standard in the early stages of drug discovery to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. nih.govmdpi.commdpi.com
For derivatives of this compound, a range of ADME parameters can be computationally estimated. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).
Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability. Computational models can predict whether a compound is likely to be well-absorbed from the gastrointestinal tract.
Distribution: This describes how a drug spreads throughout the body. An important factor is the ability to cross biological barriers like the blood-brain barrier (BBB). Predictions can indicate whether a compound is likely to penetrate the central nervous system. Another aspect is plasma protein binding, which can affect the free concentration of the drug available to exert its effect.
Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily in the liver by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict which CYP isoforms are likely to metabolize the compound and whether it might inhibit any of these enzymes, which could lead to drug-drug interactions.
Excretion: This is the removal of the drug and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters related to solubility and potential for renal or biliary clearance can be estimated.
The following table provides an example of an in silico ADME profile for a hypothetical derivative of this compound.
| ADME Parameter | Predicted Property | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Caco-2 Permeability | High | Good cell membrane permeability |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells, potentially increasing intracellular concentration mdpi.com |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes | May have effects on the central nervous system |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme |
| CYP3A4 Inhibitor | No | Lower risk of interactions with a major drug-metabolizing enzyme |
| Excretion | ||
| Total Clearance | Low | May have a longer half-life in the body |
Note: The properties in this table are for a hypothetical derivative and are for illustrative purposes only.
By analyzing these in silico ADME profiles, medicinal chemists can prioritize compounds for synthesis and further experimental testing, ultimately accelerating the drug discovery process.
Chemical Reactivity and Derivatization Strategies for N 2 Chlorobenzyl N Phenylamine
Reactivity of the Amine Functional Group
The secondary amine group in N-(2-chlorobenzyl)-N-phenylamine is a key site for derivatization, readily undergoing reactions typical of secondary amines, such as N-alkylation, N-arylation, acylation, and sulfonylation.
N-Alkylation and N-Arylation Strategies
The nitrogen atom in this compound can act as a nucleophile, enabling the introduction of additional alkyl or aryl groups.
N-Alkylation: The reaction of secondary amines with alkyl halides is a common method for the synthesis of tertiary amines. wikipedia.orgucalgary.ca In the case of this compound, N-alkylation can be achieved by reaction with an alkyl halide (e.g., R-X, where X is a halogen) in the presence of a base to neutralize the resulting hydrohalic acid. The general mechanism involves the nucleophilic attack of the amine on the alkyl halide. ucalgary.ca
A variety of alkylating agents can be employed, including simple alkyl halides and more complex functionalized molecules. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions. Common bases include potassium carbonate, triethylamine (B128534), and sodium hydride.
Furthermore, the N-alkylation of anilines and their derivatives can also be accomplished using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or cobalt complexes. rsc.orgnih.gov This method offers a more environmentally friendly alternative to the use of alkyl halides.
N-Arylation: The introduction of an additional aryl group to the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates in the presence of a palladium catalyst and a base. nih.govwiley.com For this compound, this reaction would involve its coupling with an aryl halide (Ar-X) to yield a triarylamine. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of substrates. nih.gov
An alternative to palladium-catalyzed reactions is the Ullmann condensation, which utilizes a copper catalyst to promote the coupling of an amine with an aryl halide.
Acylation and Sulfonylation Reactions
Acylation: this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. chemguide.co.uklibretexts.org This reaction is a nucleophilic addition-elimination process where the amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. mu-varna.bg This derivatization is often used to protect the amine functionality or to introduce a new functional group. openstax.org
Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides a stable derivative of the amine. The resulting sulfonamides are important structural motifs in medicinal chemistry. The synthesis of sulfinamides from sulfonyl chlorides has also been reported, which could be a potential transformation for this compound. nih.gov
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Alkyl Halide | Methyl Iodide | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Aryl Halide | Bromobenzene | Triarylamine | Pd catalyst, Ligand, Base (e.g., NaOtBu) |
| Acyl Chloride | Acetyl Chloride | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
Reactions Involving the Chlorobenzyl Moiety
The 2-chlorobenzyl group is another reactive site within the molecule, primarily due to the benzylic chloride which is susceptible to nucleophilic substitution and the potential for functionalization of the attached phenyl ring.
Nucleophilic Substitution Reactions on the Benzyl (B1604629) Chloride
The chlorine atom on the benzylic carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions (SN1 or SN2). khanacademy.orgyoutube.com A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of derivatives.
The reaction of benzyl chloride with aqueous solvents is a known nucleophilic substitution reaction. rsc.org This suggests that this compound could be hydrolyzed under appropriate conditions to the corresponding alcohol. Other nucleophiles such as cyanides, azides, and alkoxides can also be used to introduce new functionalities at the benzylic position. The choice between an SN1 and SN2 mechanism will depend on the reaction conditions and the nature of the nucleophile.
Functionalization of the Chlorophenyl Ring
The chloro-substituted phenyl ring can be modified through various cross-coupling reactions. The chlorine atom can participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.govnih.govmdpi.com This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 2-position of the benzyl moiety.
Reactions Involving the Phenylamine Moiety
The phenyl ring of the phenylamine moiety is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group. openstax.orglkouniv.ac.in However, in this compound, the nitrogen is part of a secondary amine, and its activating effect might be slightly attenuated compared to a primary aniline (B41778).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com For instance, reaction with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) would be expected to introduce a nitro group at the ortho and para positions of the phenylamine ring. libretexts.org Similarly, halogenation with reagents like bromine would lead to ortho- and para-brominated products. openstax.org
To control the reactivity and achieve monosubstitution, the activating effect of the amine can be modulated by converting it to an amide, as discussed in the acylation section. The less activating amide group can then direct electrophiles to the ortho and para positions with higher selectivity. openstax.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (also known as a benzenium ion or σ-complex), followed by the loss of a proton to restore the aromaticity of the ring. uci.edulibretexts.org
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.comuci.edu The reactivity of the benzene ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. uci.edulibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uci.edulibretexts.org
Activating groups increase the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to the ortho and para positions. libretexts.org Conversely, deactivating groups decrease the reaction rate and, with the exception of halogens, direct the incoming electrophile to the meta position. uci.edulibretexts.org Halogens are an exception as they are deactivating yet ortho-, para-directing. uci.edulibretexts.org
In the context of this compound, the N-phenyl group contains a secondary amine linkage. The nitrogen atom, through its lone pair of electrons, can donate electron density to the ring via resonance, which would typically make the ring more reactive towards electrophiles and direct substitution to the ortho and para positions. However, the bulky 2-chlorobenzyl group may sterically hinder the ortho positions, potentially favoring para-substitution.
Regioselective Modifications of the Phenyl Ring
Regioselectivity in the modification of the phenyl ring of this compound is a critical aspect of its derivatization. The directing effects of the substituent group, which is the N-(2-chlorobenzyl)amino group in this case, govern the position of electrophilic attack. The nitrogen atom's lone pair can be delocalized into the phenyl ring, increasing electron density at the ortho and para positions. This resonance effect makes these positions more susceptible to electrophilic attack.
However, the inductive effect of the electronegative nitrogen atom and the steric hindrance posed by the large 2-chlorobenzyl group can also influence the regiochemical outcome. Steric hindrance can be a significant factor, often leading to a preference for substitution at the less hindered para-position over the ortho-positions.
For instance, in Friedel-Crafts acylation, a common method for introducing an acyl group onto an aromatic ring, the regioselectivity would be dictated by these electronic and steric factors. Similarly, in nitration reactions, which introduce a nitro group (–NO2) onto the ring, the position of substitution would be guided by the directing influence of the existing N-(2-chlorobenzyl)amino group. libretexts.org
Synthesis of Structurally Diverse this compound Derivatives and Analogues
The structural framework of this compound allows for a wide range of derivatization strategies, leading to the synthesis of diverse analogues with potentially varied chemical and biological properties. These modifications can be targeted at the secondary amine, the phenyl ring, or the 2-chlorobenzyl moiety.
Amide Derivatives
Amide derivatives of this compound can be synthesized through the reaction of the secondary amine with various carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. nih.govsphinxsai.com These reactions typically result in the formation of a new amide bond. The synthesis of amides is a cornerstone of medicinal chemistry, as the amide functional group is prevalent in a vast number of bioactive molecules. nih.gov
A general method for amide synthesis involves the in situ generation of activating agents like phosphonium (B103445) salts from reagents such as triphenylphosphine (B44618) and N-chlorophthalimide, which then facilitate the coupling of a carboxylic acid with an amine. nih.govacs.org Another common approach is the reaction of an amine with an acid chloride, often in the presence of a base to neutralize the HCl byproduct.
For example, dexibuprofen amide derivatives have been synthesized by reacting dexibuprofen acid chloride with substituted amines. acs.org Similarly, this compound could be acylated with various acid chlorides to produce a library of amide derivatives. researchgate.net
Table 1: Examples of Amide Synthesis Reactions
| Amine | Acylating Agent | Product | Reference |
| Aniline | Benzoic acid/triphenylphosphine/N-chlorophthalimide | N-Phenylbenzamide | nih.gov |
| N-methylaniline | Benzoic acid/triphenylphosphine/N-chlorophthalimide | N-Methyl-N-phenylbenzamide | nih.gov |
| N-benzylmethylamine | Benzoic acid/triphenylphosphine/N-chlorophthalimide | N-Benzyl-N-methylbenzamide | nih.govacs.org |
| Camphane-type monoamines | 4-Chlorobenzoyl chloride | N-(Camphor)-4-chlorobenzamide | researchgate.net |
Thiazole (B1198619) and Thiadiazole Derivatives
Thiazole and thiadiazole rings are important heterocyclic scaffolds in medicinal chemistry. Derivatives of this compound incorporating these rings can be synthesized through various cyclization reactions.
One common route to thiazole derivatives involves the Hantzsch thiazole synthesis, which is the reaction of a thiourea (B124793) or thioamide with an α-haloketone. To incorporate the this compound moiety, a thiourea derivative of the parent compound could be prepared and subsequently reacted with an appropriate α-haloketone.
Thiadiazole derivatives, specifically 1,3,4-thiadiazoles, can be synthesized from thiosemicarbazide (B42300) derivatives. connectjournals.comresearchgate.net For instance, a thiosemicarbazide of a carboxylic acid can undergo cyclization in the presence of a dehydrating agent like concentrated sulfuric acid to form a 2-amino-1,3,4-thiadiazole. scielo.br Alternatively, reaction of a thiosemicarbazide with an aldehyde or ketone can lead to thiadiazoline intermediates which can be further modified. connectjournals.com
Table 2: Synthesis of Thiazole and Thiadiazole Derivatives
| Starting Material | Reagents | Product | Reference |
| Thiosemicarbazide and substituted aldehyde | Ethanol, reflux | Thiazole derivative | connectjournals.com |
| 2,5-bis(mercapto-acetichydrazide)-1,3,4-thiadiazole | Aldehydes, ketones | 2,5-disubstituted-1,3,4-thiadiazoles | researchgate.net |
| Methyl 4-(5-chloro-1H-benzo[d]imidazole-2-yl)benzoate | Hydrazine (B178648) hydrate, isothiocyanates, H2SO4 | 1,3,4-Thiadiazole derivative | scielo.br |
| 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide, α-haloketones | Thiazole derivative containing a 1,2,3-triazole moiety | mdpi.com |
Hydrazone Derivatives
Hydrazone derivatives are characterized by the >C=N-NH- functional group and are typically synthesized through the condensation reaction of a hydrazine with a carbonyl compound (aldehyde or ketone). rfppl.co.innih.gov To prepare hydrazone derivatives of this compound, a strategy would involve introducing a carbonyl group or a hydrazine moiety into the parent molecule.
For example, if a formyl group (–CHO) were introduced onto the phenyl ring via a reaction like the Vilsmeier-Haack reaction, this aldehyde could then be reacted with various substituted hydrazines to yield a series of hydrazone derivatives. nih.gov Alternatively, a hydrazine derivative of this compound could be prepared and then condensed with a range of aldehydes and ketones. rfppl.co.in
The synthesis often involves refluxing the carbonyl compound and the hydrazine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rfppl.co.inlookchem.com
Table 3: General Synthesis of Hydrazone Derivatives
| Carbonyl Compound | Hydrazine | Product | Reference |
| Substituted benzaldehydes | Phenylhydrazine | 1-Substituted-2-phenylhydrazone derivatives | nih.gov |
| Benzaldehyde | Hydrazine hydrate | Benzaldehyde hydrazone | rfppl.co.in |
| 4-Aminoacetophenone derivatives | o,p-Dinitrophenyl hydrazine | Hydrazone derivatives with urea/amide moiety | lookchem.com |
| 3-Hydroxybenzaldehyde derivatives | N-Aminoguanidine bicarbonate | Aminoguanidine hydrazone derivatives | mdpi.com |
Triazine Derivatives
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. ijpsr.info The most common isomer is the 1,3,5-triazine, often synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). jocpr.com The chlorine atoms of cyanuric chloride can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. jocpr.com This allows for the controlled, stepwise introduction of different substituents.
To synthesize a triazine derivative of this compound, the parent amine could be used as a nucleophile to displace one or more of the chlorine atoms on the cyanuric chloride core. jocpr.com By carefully controlling the reaction conditions (temperature and stoichiometry), it is possible to achieve mono-, di-, or tri-substituted triazines.
For instance, reacting this compound with cyanuric chloride at a low temperature (0-5 °C) would likely lead to the monosubstituted product. Subsequent reactions with other amines at higher temperatures could then be used to introduce further diversity. jocpr.com Another approach involves the Mannich reaction of an amine, formaldehyde, and nitroguanidine (B56551) to form a 1,3,5-triazinan-2-ylidene)nitramide. mdpi.com
Table 4: Synthesis of Triazine Derivatives
| Starting Material | Reagents | Product | Reference |
| Cyanuric chloride | 1H-Indazol-6-amine, p-nitroaniline | N2-(4-nitrophenyl)-N4,N6-bis(1H-indazol-6-yl)-1,3,5-triazine-2,4-diamine | jocpr.com |
| 4-Chlorobenzylamine | Nitroguanidine, formaldehyde | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | mdpi.com |
| 5-Mercapto-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c] rfppl.co.innih.govmdpi.comtriazolo[4,3-a]pyridine-6-carbonitrile | Chloroacetic amide derivatives | Tetracyclic triazine derivative | nih.gov |
| 2-(2-amino-3-phenylpropanoyl)-5-((1, 5-disubstituted-1H-pyrazol-4-yl) methylene)-3-phenyl-1, 2-dihydro-1, 2, 4-triazin-6(5H)-one derivatives | Appropriate synthetic route | 1,2,4-Triazinone derivatives |
Other Heterocyclic Conjugates
While the direct conjugation of this compound to form a wide variety of heterocyclic systems is not extensively documented in dedicated studies, its structural motifs suggest potential for the synthesis of several other heterocyclic conjugates. The reactivity of the diarylamine core and the benzyl group can be exploited in various cyclization strategies.
One of the most classic and relevant reactions for diarylamines is the Bernthsen acridine (B1665455) synthesis . This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). mdpi.comptfarm.pl Applying this to this compound could theoretically lead to the formation of 9-substituted acridine derivatives. The reaction proceeds through electrophilic attack on one of the phenyl rings, followed by cyclization and dehydration to form the rigid, planar acridine scaffold. The substituent at the 9-position of the resulting acridine would be determined by the carboxylic acid used in the reaction. For instance, using benzoic acid would yield a 9-phenylacridine (B188086) derivative. While this specific reaction with this compound is not explicitly detailed in the reviewed literature, the general applicability of the Bernthsen synthesis to a wide range of diarylamines suggests its potential. ptfarm.pl
Modern variations of the Bernthsen synthesis have been developed to improve yields and employ milder reaction conditions, such as the use of polyphosphoric acid or microwave irradiation, which could potentially be applied to this compound. mdpi.com
Furthermore, palladium-catalyzed methodologies have emerged for the synthesis of acridines from diarylamines. For example, the addition of terminal acetylenes to bis(2-bromophenyl)amine, a diarylamine, can yield 9-substituted acridines. mdpi.comnih.govdntb.gov.ua This suggests that transition metal-catalyzed C-H activation and subsequent cyclization could be a viable, albeit underexplored, route for generating novel heterocyclic conjugates from this compound.
The following table summarizes potential heterocyclic conjugates that could be synthesized from this compound based on established reactions for similar diarylamine structures.
| Heterocyclic System | Potential Synthetic Route | Reagents |
| Acridines | Bernthsen Acridine Synthesis | Carboxylic Acids, Zinc Chloride |
| Substituted Acridines | Palladium-Catalyzed Cyclization | Terminal Alkynes, Palladium Catalyst |
It is important to note that the presence of the 2-chloro substituent on the benzyl group might influence the regioselectivity and efficiency of these cyclization reactions. Further research is required to explore these synthetic pathways and characterize the resulting heterocyclic conjugates.
This compound as a Versatile Synthetic Intermediate and Building Block
The chemical structure of this compound, featuring a secondary amine, a benzyl group, and two phenyl rings with a reactive chlorine atom, makes it a valuable intermediate and building block in organic synthesis. Its utility extends beyond the formation of fused heterocyclic systems to the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
The N-benzyl-N-phenylamine core is a recognized pharmacophore in various biologically active compounds. For instance, derivatives of N-benzylphenethylamines have been extensively studied as agonists for serotonin (B10506) receptors, indicating the importance of the N-benzylamine moiety for molecular recognition by biological targets. nih.gov While this compound itself is not a phenethylamine (B48288), its core structure is a key component in these and other bioactive molecules. This suggests that this compound can serve as a starting material for the synthesis of new compounds with potential therapeutic applications.
The reactivity of the secondary amine allows for a variety of chemical transformations. It can be acylated, alkylated, or participate in coupling reactions to introduce new functional groups and build more complex molecular architectures. The presence of the 2-chlorobenzyl group also offers a handle for further functionalization. The chlorine atom can be displaced through nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
The versatility of this compound as a synthetic intermediate can be illustrated by considering its potential use in multi-step synthetic sequences. For example, it could be a precursor for the synthesis of more elaborate ligands for metal catalysis or for the construction of larger, polycyclic aromatic systems.
The table below outlines some of the potential synthetic transformations and applications of this compound as a building block.
| Reaction Type | Potential Reagents | Resulting Functionality/Application |
| N-Acylation | Acyl chlorides, Anhydrides | Amide derivatives for further elaboration or as final products. |
| N-Alkylation | Alkyl halides | Tertiary amine derivatives with modified steric and electronic properties. |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Formation of triarylamines. |
| Suzuki Coupling (on the 2-chlorobenzyl group) | Boronic acids, Palladium catalyst | Introduction of new aryl or alkyl groups at the benzylic position. |
| Nucleophilic Substitution (on the 2-chlorobenzyl group) | Amines, Alcohols, Thiols | Introduction of diverse functional groups. |
Biological Activity and Mechanistic Studies of N 2 Chlorobenzyl N Phenylamine and Its Analogues in Vitro and Model Systems
Neuroactive Properties and Effects in Vertebrate Model Systems (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for screening novel psychoactive compounds due to its genetic and physiological similarities to mammals, including a well-characterized nervous system. biorxiv.orgnih.gov Studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, which are structural analogues of N-(2-chlorobenzyl)-N-phenylamine, have revealed significant neuroactive properties.
Behavioral Modulation and Neurochemical Impact
In studies using adult zebrafish, various NBPEA derivatives were assessed for their behavioral and neurochemical effects. nih.govbiorxiv.org One such analogue, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine (34H-NBCl), was classified as "behaviorally inert" in acute testing, meaning it did not produce significant changes in locomotion or anxiety-like behaviors on its own. nih.govbiorxiv.orgmaastrichtuniversity.nl However, despite its lack of overt behavioral effects in acute screens, 34H-NBCl did demonstrate neurochemical activity. researchgate.net
Chronic administration of 34H-NBCl over 14 days in adult zebrafish led to a notable reduction in brain norepinephrine (B1679862) levels. nih.gov Unlike other tested analogues, it did not significantly alter the levels of dopamine (B1211576) and serotonin (B10506). nih.gov The turnover rates for all three brain monoamines (norepinephrine, dopamine, and serotonin) were found to be reduced, while the levels of their metabolites remained unchanged. nih.gov
These findings indicate that even behaviorally subtle analogues can engage with neurochemical pathways. The ability of these compounds, including 34H-NBCl, to cross the blood-brain barrier in zebrafish has been confirmed, which is a prerequisite for their central nervous system effects. biorxiv.orgresearchgate.net
Receptor Agonism and Antagonism Profiling (e.g., 5-HT2A, NMDA)
The neuroactive effects of NBPEA derivatives are believed to be mediated through their interaction with various receptor systems. In silico (computational) modeling and functional analyses provide insights into these potential mechanisms.
Artificial intelligence-driven analysis of behavioral data from zebrafish exposed to NBPEA compounds, including the 2-chloro substituted analogue 24H-NBCl, suggests a phenotypic similarity to the effects of NMDA receptor antagonists and MDMA, hinting at potential hallucinogenic-like properties. biorxiv.orgresearchgate.net In silico functional molecular activity modeling for the broader class of NBPEAs supports an overlap in drug targets with conventional serotonergic hallucinogens (like LSD) and antiglutamatergic hallucinogens (like ketamine). nih.gov
Specifically for N-benzyl phenethylamine (B48288) analogues, the N-benzyl moiety is crucial for high affinity and potency at the serotonin 5-HT2A receptor. nih.gov Virtual docking studies suggest this part of the molecule may interact with specific amino acid residues like Phenylalanine 339 (Phe339) within the receptor. nih.gov Functional analysis of the NBPEA class, including the analogue 34H-NBCl, implicates potential activity at serotonin receptors (such as 5-HT7), as well as potential modulation of voltage-sensitive calcium channels. biorxiv.orgbiorxiv.org The activation of 5-HT2A receptors has been shown in other systems to enhance NMDA receptor-mediated responses, indicating a potential cross-talk between these two systems that could be relevant for this class of compounds. nih.gov
In Vitro Antimicrobial Efficacy
Analogues of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial Activity against Bacterial Strains
Several studies have demonstrated the antibacterial potential of compounds structurally related to this compound. A series of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives were synthesized and tested against various bacterial strains. jpionline.orgbohrium.com Structure-activity relationship studies revealed that compounds with electron-withdrawing groups, such as the chloro group, tend to exhibit better antibacterial activity. jpionline.orgbohrium.com
Similarly, benzyl (B1604629) guanidine (B92328) derivatives have shown potent inhibitory activity. nih.govmdpi.com The compound 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) displayed excellent potency with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. nih.govmdpi.com Another related compound, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), isolated from a marine actinomycete, also showed significant biofilm inhibitory activity against E. coli, P. aeruginosa, and S. aureus. nih.gov
| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Staphylococcus aureus | 0.5 µg/mL | nih.gov, mdpi.com |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Escherichia coli | 1 µg/mL | nih.gov, mdpi.com |
| 2-({[(2-chlorobenzoyl)(phenyl)amino]sulfinyl}amino)phenyl formate (B1220265) (BB8) | S. aureus & P. aeruginosa | Good activity | jpionline.org, bohrium.com |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | E. coli, P. aeruginosa, S. aureus | Biofilm inhibition | nih.gov |
Antifungal Activity against Fungal Strains
The antifungal properties of the analogue 2-chloro-N-phenylacetamide (A1Cl) have been evaluated against clinically relevant fungal pathogens. This compound demonstrated significant fungicidal activity against strains of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 µg/mL. nih.gov It was also effective against both planktonic cells and biofilms of fluconazole-resistant Candida albicans and C. parapsilosis. scielo.br
Further studies showed that 2-chloro-N-phenylacetamide has activity against Aspergillus flavus and Aspergillus niger, with MICs ranging from 16 to 256 µg/mL. researchgate.netscielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br In contrast, some chloro-substituted compounds, like N-[2-[I-(4-Chlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide, showed no fungistatic activity against Penicillium italicum. mdpi.com
| Fungal Strain | Activity (MIC) | Reference |
|---|---|---|
| Candida tropicalis | 16 - 256 µg/mL | nih.gov |
| Candida parapsilosis | 16 - 256 µg/mL | nih.gov |
| Candida albicans (fluconazole-resistant) | 128 - 256 µg/mL | scielo.br |
| Aspergillus flavus | 16 - 256 µg/mL | scielo.br |
| Aspergillus niger | 32 - 256 µg/mL | researchgate.net |
In Vitro Anticancer and Cytotoxicity Investigations
The potential of this compound analogues as anticancer agents has been explored through in vitro cytotoxicity screening against various human cancer cell lines.
A study on novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives identified several compounds with remarkable cytotoxic activity across a panel of 60 human cancer cell lines. nih.gov One derivative, compound 21 (2,4-dichloro-N-(quinolin-8-yl)benzenesulfonamide), was particularly effective against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells. nih.gov Its mechanism was found to involve inducing G0/G1-phase cell cycle arrest and increasing the levels of p53 and p21 proteins. nih.gov
Another study investigating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent cytotoxic agents, especially against the PC3 prostate carcinoma cell line. nih.gov Furthermore, the compound N-(2-hydroxyphenyl)-2-phenazinamine (NHP) demonstrated significant anti-proliferative activity against human breast cancer cells at a concentration of 300 µg/ml, while showing lower cytotoxicity towards normal cells. nih.gov
| Compound/Analogue | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 2,4-dichloro-N-(quinolin-8-yl)benzenesulfonamide (Compound 21) | A549 (Lung), HCT-116 (Colon) | High cytotoxic activity, G0/G1 arrest | nih.gov |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (Compound 2b) | PC3 (Prostate) | IC50 = 52 µM | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | PC3 (Prostate) | IC50 = 80 µM | nih.gov |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | Human breast cancer cells | Significant anti-proliferative activity at 300 µg/ml | nih.gov |
Antiproliferative Activity in Cancer Cell Lines (e.g., Osteosarcoma, Colorectal Cancer)
Recent research has highlighted the potential of this compound and its derivatives as antiproliferative agents against various cancer cell lines. Studies have demonstrated that these compounds can significantly inhibit the growth of malignant cells, particularly in osteosarcoma and colorectal cancer.
In the context of osteosarcoma, a highly aggressive bone tumor, certain pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been shown to impair the viability of human osteosarcoma cell lines. nih.gov For instance, the Src inhibitor SI-83, a pyrazolo[3,4-d]pyrimidine derivative, exhibited a half-maximal inhibitory concentration (IC50) of 12 microM in non-starved osteosarcoma cells. nih.gov This suggests that the antiproliferative effect is linked to the inhibition of Src kinase, a protein implicated in the malignant phenotype of osteosarcoma. nih.gov The selectivity of such compounds is a key aspect of their therapeutic potential, with some showing a significantly lower impact on primary human osteoblasts, indicating a targeted effect on cancer cells. nih.gov
Similarly, in colorectal cancer, novel benzochromenopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity. researchgate.netmdpi.com Compounds such as 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo nih.govresearchgate.netchromeno[2,3-d]pyrimidine-4,6,11-trione (3a) and 3-benzyl-5-(3-hydroxyphenyl)-3,5-dihydro-4H-benzo nih.govresearchgate.netchromeno[2,3-d]pyrimidine-4,6,11-trione (3g) have demonstrated potent and balanced inhibitory activity against human LoVo and HCT-116 colorectal cancer cell lines. mdpi.com For the LoVo cell line, compound 3g showed an IC50 of 11.79 µM, making it more active than the standard chemotherapeutic drugs oxaliplatin (B1677828) and 5-FU. mdpi.com Another study on 2-oxo-3-phenylquinoxaline derivatives, also related to the core structure, identified compounds that significantly reduced the viability of HCT-116 cells, with IC50 values in the range of 26-29 μg/mL. nih.gov
The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell growth and survival. The following table provides a summary of the antiproliferative activity of selected analogues.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| SI-83 (pyrazolo[3,4-d]pyrimidine) | Osteosarcoma (SaOS-2) | 12 µM | nih.gov |
| 3a (benzochromenopyrimidine) | Colorectal (LoVo) | 14.99 µM | mdpi.com |
| 3g (benzochromenopyrimidine) | Colorectal (LoVo) | 11.79 µM | mdpi.com |
| 2a (2-oxo-3-phenylquinoxaline) | Colorectal (HCT-116) | 28.85 ± 3.26 µg/mL | nih.gov |
| 7j (2-oxo-3-phenylquinoxaline) | Colorectal (HCT-116) | 26.75 ± 3.50 µg/mL | nih.gov |
Cell Viability and Apoptosis Induction Studies
The antiproliferative activity of this compound analogues is closely linked to their ability to reduce cell viability and induce apoptosis, or programmed cell death.
In human osteosarcoma cells, treatment with the Src inhibitor SI-83 was found to induce apoptosis, as confirmed by terminal deoxynucleotidyl transferase-mediated nick end labeling (TUNEL), Hoechst staining, and flow cytometric analysis. nih.gov This indicates that the compound actively triggers the cellular machinery for self-destruction in cancer cells.
Studies on colorectal cancer cells have yielded similar findings. Treatment of HCT-116 cells with a potent 2-oxo-3-phenylquinoxaline derivative led to observable morphological changes characteristic of apoptosis, including chromatin condensation, nuclear augmentation, and the formation of apoptotic bodies. nih.gov DAPI staining, a fluorescent stain that binds to DNA, confirmed these nuclear changes. nih.gov Image analysis of HCT-116 cells treated with compound 7j (60 μg/mL for 48 hours) showed a significant reduction in the number of cells and the area they covered, alongside nuclear disintegration and chromatin fragmentation. nih.gov
Furthermore, research on other related heterocyclic compounds, such as 1,3-thiazole incorporated phthalimide (B116566) derivatives, has demonstrated their pro-apoptotic activity. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway, as suggested by DNA fragmentation and caspase-3 activity assays. nih.gov The cytotoxic action of many chemotherapeutic agents is, in fact, due to their ability to trigger apoptosis. nih.gov
The induction of apoptosis is a critical mechanism by which these compounds exert their anticancer effects, offering a targeted approach to eliminating malignant cells.
Enzyme Inhibition Kinetics and Mechanistic Pathways
The biological activities of this compound and its analogues are often rooted in their ability to inhibit specific enzymes and modulate intracellular signaling pathways.
Alkaline Phosphatase (AP) Inhibition:
Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their overactivity has been linked to diseases like cancer. nih.gov Heterocyclic compounds have emerged as potent inhibitors of AP. nih.gov For instance, certain 3-(5-(Benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones have been identified as effective and selective inhibitors of human ecto-nucleotidases, including tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). nih.gov Some of these compounds exhibited potent h-TNAP inhibition with IC50 values as low as 0.21 μM, which is significantly more potent than the standard inhibitor levamisole. nih.gov The ability of these compounds to selectively inhibit different isoforms of AP highlights their potential for targeted therapeutic interventions. nih.gov
Lipoxygenase (LOX) Inhibition:
Lipoxygenases are enzymes that play a role in the biosynthesis of inflammatory mediators. nih.gov Inhibition of these enzymes is a target for anti-inflammatory drug development. N-alkylhydroxylamines have been shown to inhibit soybean lipoxygenase 1 by increasing the induction period of the enzymatic reaction. capes.gov.br Similarly, 2-benzylaminophenols have been identified as highly potent inhibitors of 5-lipoxygenase, with IC50 values in the nanomolar range. nih.gov Coumarin derivatives have also demonstrated effective lipoxygenase inhibition activity. nih.gov
The following table summarizes the inhibitory activity of related compounds against these enzymes.
| Compound Class | Enzyme Target | IC50 Value | Reference |
| 3-(5-(Benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones | h-TNAP | 0.21 µM | nih.gov |
| 2-Benzylaminophenols | 5-Lipoxygenase | Nanomolar range | nih.gov |
The anticancer effects of these compounds are also mediated by their influence on crucial intracellular signaling pathways. In colorectal cancer cells, potent 2-oxo-3-phenylquinoxaline derivatives have been shown to induce apoptosis. aminer.org Molecular docking studies suggest that this is achieved through a mixed inhibition of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are critical for cancer cell invasion and metastasis. aminer.org
Furthermore, studies on other anticancer agents have shown that the generation of reactive oxygen species (ROS) can lead to the inactivation of GSK3β and the activation of JNK and ERK, promoting the nuclear accumulation of β-catenin, which can trigger apoptosis. nih.gov While not directly studied for this compound itself, this provides a plausible mechanistic pathway for related compounds.
Anticonvulsant Properties and Protein Binding Affinity
In addition to their anticancer and enzyme-inhibiting properties, certain analogues of this compound have been investigated for their potential as anticonvulsant agents.
The anticonvulsant activity of many compounds is attributed to their interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.govnih.gov The GABA-A receptor, a ligand-gated ion channel, is a key target for many anxiolytic, depressant, and anticonvulsant drugs. nih.gov
Docking studies of some anticonvulsant compounds have shown that they bind deep inside the pocket of the GABA-A receptor. nih.gov This interaction is believed to be the basis for their anticonvulsant effects. For example, N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide was identified as a potent anticonvulsant, and its activity was validated by its binding to GABA-A receptors in docking simulations. nih.gov
While direct studies on the interaction of this compound with the GABA receptor are limited in the provided context, the known anticonvulsant properties of structurally similar compounds suggest that this is a promising area for future investigation. The development of drugs that can activate the GABA receptor system is a key focus in the pharmacology of GABA. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis of Biological Effects
The structure-activity relationship (SAR) of this compound analogues reveals that small structural modifications can lead to significant changes in biological activity, including receptor binding affinity, functional potency, and selectivity.
Influence of N-Benzyl Ring Substitution:
Substitutions on the N-benzyl ring of phenethylamine derivatives have been shown to be a critical determinant of their interaction with serotonin receptors. nih.gov For instance, in a series of N-benzyl phenethylamines, compounds with an N-(2-hydroxybenzyl) group generally exhibited the highest activity at the 5-HT2A receptor, with high selectivity. nih.gov In contrast, N-(2-fluorobenzyl) substitutions resulted in lower affinity, efficacy, and selectivity. nih.gov The N-(2,3-methylenedioxybenzyl) substituted compounds were also generally less potent. nih.gov This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the substituent at the ortho position of the N-benzyl ring.
In zebrafish models, substitutions on the N-benzyl moiety of N-benzyl-2-phenylethylamine (NBPEA) derivatives were found to modulate locomotion. nih.gov Specifically, compounds with different ortho-substituents on the N-benzyl ring, such as fluorine, chlorine, or a trifluoromethoxy group, produced distinct behavioral profiles, ranging from anxiogenic and hypolocomotor to behaviorally inert. nih.gov
Influence of Phenethylamine Ring Substitution:
Modifications to the phenethylamine portion of the molecule also play a crucial role in determining biological activity. In a study of N-benzyl-2-phenylethylamine derivatives as inhibitors of phenylalanyl-tRNA synthetase from Escherichia coli B, it was found that the parent compound, N-benzyl-2-phenylethylamine, acts as a competitive inhibitor with respect to L-phenylalanine. nih.gov The study indicated that hydrophobic substituents at the ortho position of either aromatic ring were generally well-tolerated, but substituting both rings led to a significant decrease in binding affinity. nih.gov
In the context of 5-HT2A/2C receptor agonists, substitutions on the phenethylamine ring of N-benzyl phenethylamines also have a profound effect. For example, the size of the substituent at the 4-position of the phenethylamine ring can influence functional activity. nih.gov An increase in the size of the 4-substituent from a methyl to a propyl group led to a decrease in activity in the N-(2-hydroxybenzyl) series. nih.gov
Interactive Data Table: SAR of N-Benzyl Phenethylamine Analogues at 5-HT2A Receptors nih.gov
| Compound Series | 4-Position Substituent | N-Benzyl Substituent | Functional Potency (EC50, nM) at 5-HT2A |
| 1 | H | N-(2-Methoxybenzyl) | >1000 |
| 2 | H | N-(2-Hydroxybenzyl) | 0.074 |
| 3 | H | N-(2-Fluorobenzyl) | >1000 |
| 4 | H | N-(2,3-Methylenedioxybenzyl) | 13 |
| 5 | Me | N-(2-Methoxybenzyl) | 160 |
| 6 | Me | N-(2-Hydroxybenzyl) | 0.13 |
| 7 | Me | N-(2-Fluorobenzyl) | 1300 |
| 8 | Me | N-(2,3-Methylenedioxybenzyl) | 1.8 |
Interactive Data Table: Behavioral Effects of N-Benzyl-2-Phenylethylamine (NBPEA) Derivatives in Zebrafish nih.gov
| Compound | Phenethylamine Substitution | N-Benzyl Substitution | Behavioral Profile |
| 24H-NBF | 2,4-dimethoxy | 2-fluoro | Anxiogenic/Hypolocomotor |
| 34H-NBF | 3,4-dimethoxy | 2-fluoro | Anxiogenic-like |
| 24H-NBCl | 2,4-dimethoxy | 2-chloro | Anxiogenic/Hallucinogenic-like |
| 34H-NBCl | 3,4-dimethoxy | 2-chloro | Behaviorally Inert |
| 24H-NBBr | 2,4-dimethoxy | 2-bromo | Anxiogenic/Hallucinogenic-like |
| 34H-NBBr | 3,4-dimethoxy | 2-bromo | Behaviorally Inert |
| 24H-NBOMe(F) | 2,4-dimethoxy | 2-trifluoromethoxy | Anxiogenic/Hallucinogenic-like |
| 34H-NBOMe(F) | 3,4-dimethoxy | 2-trifluoromethoxy | Anxiolytic/Hallucinogenic-like |
These studies collectively demonstrate that the biological activity of this compound and its analogues is a complex interplay of the electronic and steric properties of substituents on both the N-benzyl and phenylamine rings. The ortho-position of the N-benzyl ring, in particular, appears to be a key site for modulating potency and selectivity at various biological targets.
Conclusion and Future Research Directions
Synthesis of Current Academic Contributions Regarding N-(2-chlorobenzyl)-N-phenylamine
A thorough review of the existing scientific literature reveals a notable scarcity of dedicated research on this compound. Its basic chemical properties have been cataloged, identifying it with the CAS number 41001-24-5 and a molecular formula of C13H12ClN. chemicalbook.com Some predicted physical properties are also available, as detailed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 41001-24-5 |
| Molecular Formula | C13H12ClN |
| Molecular Weight | 217.69 g/mol |
| Melting Point | 40 °C |
| Boiling Point | 337.6±17.0 °C (Predicted) |
This data is sourced from chemical supplier catalogs and is largely predictive. chemicalbook.com
Beyond these fundamental identifiers, there is a significant lack of published studies detailing its synthesis, characterization, or potential applications. The scientific community has yet to direct substantial research efforts toward this specific compound.
Identification of Research Gaps and Unexplored Synthetic Avenues
The most prominent research gap is the complete absence of detailed synthetic procedures and characterization data for this compound in peer-reviewed journals. While general methods for the synthesis of similar secondary amines, such as the Buchwald-Hartwig amination or Ullmann condensation, are well-established for diarylamines, their specific application to produce this compound has not been documented.
Furthermore, there is no information regarding the optimization of reaction conditions, yield, or purification methods for this compound. The exploration of different catalysts, solvents, and temperature ranges for its synthesis remains an open area for investigation.
Unexplored synthetic avenues could include:
Reductive Amination: A potential route could involve the reaction of 2-chlorobenzaldehyde (B119727) with aniline (B41778) in the presence of a reducing agent.
Nucleophilic Substitution: The direct reaction of 2-chlorobenzyl chloride with aniline is a plausible, yet undocumented, synthetic strategy.
Perspectives on Novel Biological Activity Discovery and Mechanistic Elucidation
The biological activity of this compound is entirely unexplored. However, the structural motifs present in the molecule, namely the N-benzyl-N-phenylamine core, are found in compounds with a wide range of biological activities. For instance, derivatives of N-arylpiperazines, which share some structural similarities, have been investigated as antimycobacterial agents. mdpi.com Additionally, various phenylacetamide derivatives have been synthesized and studied for their potential antidepressant effects. nih.gov
Future research should, therefore, focus on screening this compound for a variety of biological activities, including but not limited to:
Antimicrobial and antifungal properties.
Anticancer activity against various cell lines.
Enzyme inhibition assays, targeting kinases or other relevant enzymes.
Anti-inflammatory potential. nih.gov
Should any significant biological activity be discovered, subsequent mechanistic studies would be crucial. These investigations would aim to identify the specific cellular targets and pathways through which this compound exerts its effects.
Integration of Advanced Computational and Experimental Methodologies for Future Investigations
The integration of computational and experimental approaches will be vital in efficiently exploring the potential of this compound.
Computational Studies:
Molecular Docking: In silico docking studies could predict the binding affinity of this compound to the active sites of various enzymes and receptors, helping to prioritize experimental screening efforts.
QSAR (Quantitative Structure-Activity Relationship): If a series of derivatives were to be synthesized, QSAR modeling could help in understanding the relationship between chemical structure and biological activity, guiding the design of more potent analogs.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational tools can forecast the pharmacokinetic and toxicological properties of the compound, providing an early assessment of its drug-likeness.
Advanced Experimental Methodologies:
High-Throughput Screening (HTS): HTS techniques would allow for the rapid evaluation of the compound against a large panel of biological targets.
Spectroscopic Analysis: Comprehensive spectroscopic characterization using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and X-ray crystallography will be essential to unequivocally confirm the structure of the synthesized compound and any future derivatives. Studies on related N-chlorobenzyl substituted compounds have utilized such techniques to elucidate their photophysical properties. nih.gov
Mechanism of Action Studies: Should biological activity be confirmed, advanced techniques like transcriptomics, proteomics, and metabolomics could provide a holistic view of the cellular response to the compound, aiding in the elucidation of its mechanism of action.
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-N-phenylamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-chlorobenzylamine with a phenyl-containing electrophile (e.g., phenyl halide) in polar aprotic solvents like dimethylformamide (DMF), using potassium carbonate as a base to neutralize byproducts. Temperature control (0–25°C) and reaction time (6–24 hours) are critical for minimizing side reactions. Multi-step protocols may include protective group strategies for amine functionalities . Purification via column chromatography or recrystallization improves purity.
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 40–50 ppm for benzylamine carbons) confirm substitution patterns and purity .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~246.5).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. How should researchers evaluate the stability and solubility of this compound in pre-formulation studies?
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amine group) .
Advanced Research Questions
Q. How do structural modifications to this compound influence its bioactivity, and what computational tools can predict these effects?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic effects. For example, fluorination at the para position enhances metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to targets like GPCRs or enzymes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound derivatives?
- Reproducibility Checks : Standardize solvent purity, catalyst loadings, and temperature gradients.
- Data Reconciliation : Compare kinetics under identical conditions (e.g., solvent polarity impacts nucleophilic substitution rates). Conflicting bioactivity may arise from assay variability (e.g., cell-line specificity) .
Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Q. How can researchers design experiments to investigate the compound’s potential as a precursor for novel materials (e.g., polymers or catalysts)?
- Polymerization Studies : Test its reactivity as a monomer in polyamide or polyurea synthesis under anhydrous conditions.
- Catalytic Applications : Functionalize the amine group with metal-coordinating ligands (e.g., pyridine) for use in transition-metal complexes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
